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Compound of Interest

Compound Name: Vinyl iodide

Cat. No.: B1221373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular properties of vinyl iodide
(C₂H₃I), drawing upon a range of theoretical studies. Vinyl iodide serves as a versatile building

block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-

carbon bonds, making a thorough understanding of its electronic structure and reactivity crucial

for its application in medicinal chemistry and materials science. This document summarizes key

quantitative data, outlines the computational methodologies employed in its study, and presents

visualizations of its structure and the theoretical approaches used to investigate its properties.

Molecular Structure and Bonding
Vinyl iodide possesses a planar structure with a double bond between its two carbon atoms.

The geometry around the vinyl group is trigonal planar, a result of the sp² hybridization of the

carbon atoms. This arrangement minimizes electron-electron repulsion, leading to a stable

molecular configuration. The C-I bond is formed from the overlap of a carbon sp² hybrid orbital

and an iodine p orbital.

A key feature of vinyl iodide is the relatively weak C-I bond, which has a bond dissociation

energy of approximately 57.6 kcal/mol. This is significantly lower than the C-X bonds in other

vinyl halides (F, Cl, Br), making vinyl iodide more reactive in processes like transition-metal

catalyzed cross-coupling reactions.
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The geometric parameters of vinyl iodide have been determined through theoretical

calculations. The C-C-I bond angle is a notable feature of its structure.

Parameter Value

C-C-I Bond Angle ~123.3°

Spectroscopic Properties and Electronic Structure
Theoretical studies have been instrumental in elucidating the spectroscopic properties of vinyl
iodide, particularly its ultraviolet (UV) absorption spectrum and photodissociation dynamics.

The UV absorption is complex due to the presence of both π* ← π transitions localized on the

C=C bond and σ* ← n transitions localized on the C-I bond.

High-level ab initio and density functional theory (DFT) calculations that explicitly include spin-

orbit coupling (SOC) have been crucial for accurately assigning the electronic excited states

and understanding the photodissociation pathways. These studies have revealed the significant

role of triplet states in the photodissociation dynamics. The broad UV absorption band around

250 nm is primarily attributed to σ* ← n″ and σ* ← n' excitations, rather than the previously

proposed π* ← n″ excitation.

Energetic Properties
A summary of key energetic properties of vinyl iodide is presented below.

Property Value

C-I Bond Dissociation Energy (D₀) ≤ 65 kcal/mol

Adiabatic Ionization Energy 9.32 ± 0.01 eV

Heat of Formation (ΔHf,0K) 140.2 ± 3.2 kJ/mol

Heat of Formation (ΔHf,298K) 131.2 ± 3.2 kJ/mol

Theoretical and Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 3 Tech Support

https://www.benchchem.com/product/b1221373?utm_src=pdf-body
https://www.benchchem.com/product/b1221373?utm_src=pdf-body
https://www.benchchem.com/product/b1221373?utm_src=pdf-body
https://www.benchchem.com/product/b1221373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The theoretical investigation of vinyl iodide's molecular properties involves a range of

sophisticated computational chemistry methods.

Computational Methodologies
Ab Initio Methods: High-level ab initio calculations, such as multireference configuration

interaction (MRCI
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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